molecular formula C8H10BBrO3 B14083964 (2-Bromo-5-(methoxymethyl)phenyl)boronic acid

(2-Bromo-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14083964
M. Wt: 244.88 g/mol
InChI Key: WCEUQOLBLRVIQZ-UHFFFAOYSA-N
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Description

(2-Bromo-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-5-(methoxymethyl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Bromo-5-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (2-Bromo-5-(methoxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and methoxymethyl groups provides additional functionalization options compared to simpler boronic acids .

Properties

Molecular Formula

C8H10BBrO3

Molecular Weight

244.88 g/mol

IUPAC Name

[2-bromo-5-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

WCEUQOLBLRVIQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)COC)Br)(O)O

Origin of Product

United States

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